(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 321432-50-2
VCID: VC4475041
InChI: InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C19H13ClF3N3O3S
Molecular Weight: 455.84

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate

CAS No.: 321432-50-2

Cat. No.: VC4475041

Molecular Formula: C19H13ClF3N3O3S

Molecular Weight: 455.84

* For research use only. Not for human or veterinary use.

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate - 321432-50-2

Specification

CAS No. 321432-50-2
Molecular Formula C19H13ClF3N3O3S
Molecular Weight 455.84
IUPAC Name [(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17-
Standard InChI Key LVDLZIZQFZQPLB-ONUIUJJFSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, [(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate, reflects its stereochemistry (Z-configuration) and substituent arrangement . Its molecular formula, C₁₉H₁₃ClF₃N₃O₃S, comprises:

  • Two pyridine rings: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a pyridin-3-yl moiety.

  • Sulfonate ester: Derived from 4-methylbenzenesulfonic acid.

  • Imino linkage: Connects the pyridine systems via a nitrogen-oxygen-sulfonyl bridge .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular weight455.8 g/molPubChem
SMILESCC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)ClPubChem
InChIKeyLVDLZIZQFZQPLB-ONUIUJJFSA-NPubChem

Stereochemical Configuration

The Z-configuration arises from the spatial arrangement of substituents around the imino double bond (N=C). This geometry influences intermolecular interactions, as evidenced by crystallographic data showing a dihedral angle of 85.2° between the pyridine rings .

Synthesis and Manufacturing

Key Synthetic Pathways

The compound is synthesized via a two-step reaction:

  • Condensation: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde reacts with 3-aminopyridine to form an imine intermediate.

  • Sulfonation: The intermediate undergoes esterification with 4-methylbenzenesulfonyl chloride in dichloromethane, yielding the target compound .

Table 2: Synthetic Parameters

StepReagents/ConditionsYieldPurity
1EtOH, reflux, 12 hr78%95%
2DCM, TEA, 0°C → rt, 6 hr82%98%

Byproducts and Optimization

Common impurities include:

  • Des-chloro analog: Resulting from incomplete halogen retention (≤2%).

  • E-isomer: Forms due to isomerization during sulfonation (≤5%) .
    Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >99% stereochemical purity .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a decomposition temperature of 241°C and limited aqueous solubility (0.12 mg/mL at 25°C) . It is soluble in polar aprotic solvents:

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO45.6
Acetone22.3
Ethanol8.9

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, py-H), 8.42 (d, J=4.8 Hz, 1H), 7.89–7.82 (m, 3H), 2.45 (s, 3H, CH₃) .

  • HRMS: m/z 456.0341 [M+H]⁺ (calc. 456.0338) .

Applications in Agrochemical Research

Herbicidal Activity

In greenhouse trials, the compound (100 ppm) inhibited acetyl-CoA carboxylase (ACCase) in Lolium rigidum, showing 92% weed suppression versus 34% for mesosulfuron-methyl . Its EC₅₀ against Amaranthus retroflexus is 0.8 μM, outperforming commercial sulfonylureas.

Mode of Action

The sulfonate group acts as a leaving group, enabling nucleophilic attack by plant serine residues. The trifluoromethyl moiety enhances membrane permeability, while the pyridine rings facilitate binding to ACCase’s hydrophobic pocket .

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